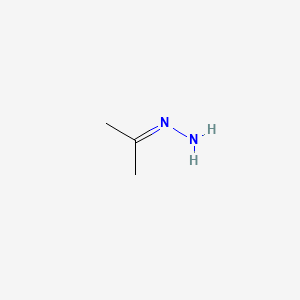

Acetone hydrazone

Description

Significance of Acetone (B3395972) Hydrazone as a Versatile Synthon

Acetone hydrazone is highly valued as a versatile synthon due to its capacity to participate in a broad spectrum of chemical transformations. It serves as a crucial intermediate in the synthesis of 2-diazopropane (B1615991) wikipedia.org. Beyond this, it is instrumental in the preparation of various heterocyclic compounds, such as pyrazoles and isoxazoles, which find significant applications in the pharmaceutical and agrochemical industries ontosight.ai. The compound's utility as a synthon is further highlighted by its use in bioconjugation strategies, where hydrazone-based coupling methods are employed to link biomolecules to probes or drugs, particularly in medical biotechnology for targeted drug delivery nih.govwikipedia.org. For instance, hydrazone bonds are stable at neutral pH but rapidly cleave in acidic environments, enabling site-specific drug release within cells wikipedia.org.

In more specialized synthetic endeavors, acetone dimethyl hydrazone, a related compound, has been utilized as an efficient enolate equivalent for the alkylation of ketones, demonstrating regioselectivity in forming bis-alkylated products for the synthesis of pheromones tandfonline.com. The broader class of hydrazones, to which this compound belongs, is recognized for facilitating the formation of carbon-carbon and carbon-heteroatom bonds and is frequently employed in cyclization reactions for the construction of diverse cyclic compounds, including azacycles researchgate.net.

Historical Context and Evolution of this compound Chemistry

The foundational chemistry of hydrazones, including this compound, has roots tracing back to the late 19th century. The intensive study of oximes and their formation began as early as 1882 by Meyer and Janny nih.gov. Shortly thereafter, the term "hydrazone" was coined by Emil Fischer in 1888 nih.gov. Fischer's pioneering work also includes the serendipitous synthesis of phenylhydrazine, the first hydrazine (B178648) compound, in 1875, by the reduction of the corresponding diazonium salt princeton.edu.

The synthesis of this compound itself is typically achieved through the condensation reaction of acetone with hydrazine wikipedia.orgontosight.ai. Large-scale production can be more conveniently carried out by reacting acetone azine with hydrazine, a method considered more satisfactory than the direct reaction of acetone and hydrazine wikipedia.orgorgsyn.org. Early procedures for the preparation of this compound were adapted from the methodologies developed by Staudinger and Gaule, while the preparation of acetone azine, a precursor, was based on the work of Curtius and Thun orgsyn.org. The ease of preparation, enhanced hydrolytic stability compared to imines, and tendency towards crystallinity have made hydrazones a long-standing subject of study in organic chemistry researchgate.netsoeagra.com.

Fundamental Reactivity Modes and Electrophilic/Nucleophilic Characteristics

The distinctive reactivity of this compound stems from its core hydrazone functional group, which contains a carbon-nitrogen double bond (C=N) and an amino nitrogen (NH₂) wikipedia.org. Both nitrogen atoms within the hydrazone group exhibit nucleophilic character, with the amino-type nitrogen being more reactive researchgate.netsoeagra.comunipune.ac.intsijournals.com. The carbon atom of the hydrazone group is ambident, capable of acting as both an electrophile and a nucleophile depending on the reaction conditions and environment researchgate.netsoeagra.comunipune.ac.intsijournals.com. The nucleophilicity of the carbon-hydrogen atom is particularly significant in certain reactions researchgate.net.

This compound can be deprotonated by strong bases, such as lithium diisopropylamide (LDA), to form azaenolates, which are valuable intermediates for alkylation reactions with alkyl halides wikipedia.org. The C=N bond in hydrazones is susceptible to hydrolysis, oxidation, and reduction, leading to a variety of products wikipedia.orgunipune.ac.in. For instance, hydrolysis can regenerate the parent carbonyl compound wikipedia.org. When derived directly from hydrazine, hydrazones can condense with a second equivalent of a carbonyl compound to form azines wikipedia.org. This rich reactivity profile underscores its importance in organic synthesis.

Overview of Advanced Research Trajectories for this compound

Contemporary research on this compound and its derivatives continues to expand, exploring diverse applications and fundamental chemical properties. A significant area of focus is its continued role in the synthesis of various pharmaceutical and agrochemical compounds ontosight.ai. Hydrazones are extensively used in polymer chemistry, biomaterials, hydrogels, and dynamic combinatorial chemistry, highlighting their broad applicability in materials science nih.gov.

Recent studies have investigated the potential biological activities of hydrazone derivatives, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties ontosight.airesearchgate.nettsijournals.comresearchgate.netnih.gov. While the article strictly excludes dosage and safety information, the chemical synthesis of these biologically active compounds often utilizes this compound as a precursor or a key structural motif.

Furthermore, hydrazone derivatives are being explored as chemosensors for the detection of various ions, such as fluoride (B91410) and cyanide, often exhibiting distinct color changes upon binding acs.orgdergipark.org.tr. Their application extends to the development of hole-transporting materials (HTMs) for perovskite solar cells, leveraging their extended π-conjugated systems for efficient charge transport researchgate.net. Theoretical studies, including Density Functional Theory (DFT) calculations, are also employed to understand the electronic, spectroscopic, and reactivity properties of novel hydrazone compounds, providing insights into their stability and potential optoelectronic applications acs.org.

Table 1: Key Properties of this compound

| Property | Value | Source |

| IUPAC Name | Propan-2-ylidenehydrazine | wikipedia.org |

| Other Names | Isopropylidenehydrazine, Acetone Hydrazine, 2-Propanone Hydrazone | wikipedia.orgontosight.ai |

| CAS Number | 5281-20-9 | wikipedia.org |

| PubChem CID | 78937 | wikipedia.orguni.lunih.gov |

| Molecular Formula | C₃H₈N₂ | wikipedia.orguni.lunih.gov |

| Molecular Weight | 72.11 g/mol | uni.lu |

| Solubility | Soluble in water and organic solvents | ontosight.ai |

Table 2: Illustrative Synthetic Applications of this compound as a Synthon

| Application Area | Role of this compound / Hydrazone Derivatives | Examples of Target Compounds / Processes |

| Organic Synthesis | Intermediate for diazo compounds | 2-Diazopropane wikipedia.org |

| Precursor to heterocyclic compounds | Pyrazoles, Isoxazoles ontosight.ai | |

| Enolate equivalent for alkylation | Pheromones (via dimethyl hydrazone) tandfonline.com | |

| Building block for C-C and C-heteroatom bond formation | Various cyclic and acyclic compounds researchgate.net | |

| Bioconjugation | Formation of stable, cleavable linkages | Drug-antibody conjugates, biomolecule labeling nih.govwikipedia.org |

| Materials Science | Component in hole-transporting materials | Perovskite solar cells researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

propan-2-ylidenehydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2/c1-3(2)5-4/h4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQXKYSNGXUDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10967276 | |

| Record name | (Propan-2-ylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5281-20-9 | |

| Record name | 2-Propanone, hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5281-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetone hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005281209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Propan-2-ylidene)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10967276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone hydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Acetone Hydrazone and Its Derivatives

Optimized Laboratory and Industrial Synthesis Routes

Optimization of synthetic routes for acetone (B3395972) hydrazone is crucial for both laboratory-scale research and large-scale industrial production. Key strategies involve refining traditional condensation reactions, developing multi-step processes that improve purity and yield, and pioneering innovative physical and chemical methods that align with modern efficiency standards.

Condensation Reactions with Hydrazine (B178648) and Hydrazine Hydrate (B1144303)

The most direct and widely recognized method for synthesizing acetone hydrazone is the condensation reaction between acetone and hydrazine or its hydrated form. wikipedia.orgorganic-chemistry.org This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of acetone, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone.

In a typical laboratory procedure, acetone is reacted with hydrazine monohydrate in a solvent such as methanol (B129727). The reaction can be facilitated by a dehydrating agent or a catalyst. For instance, one documented method involves cooling a methanol solution to 0°C, adding hydrazine monohydrate, followed by the dropwise addition of an acetone solution over one hour while maintaining a low temperature (5°C). organic-chemistry.org The use of barium(II) oxide in this process aids in driving the reaction to completion. organic-chemistry.orgnih.gov After stirring, the product can be isolated with high purity and yield.

Key parameters influencing the success of this condensation reaction include temperature control, the molar ratio of reactants, and the choice of solvent. While effective, direct condensation can sometimes be complicated by the formation of the acetone azine byproduct, especially in the presence of water. nih.gov

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Additive | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Acetone | Hydrazine Monohydrate | Methanol | Barium(II) Oxide | -5°C to 20°C | ~1 hour (plus overnight stirring) | 89% | organic-chemistry.org |

Preparation from Acetone Azine and Hydrazine

For large-scale industrial production, a two-step route starting from acetone azine is often preferred as it is considered more convenient and can lead to a purer final product. nih.gov This method circumvents some of the challenges associated with the direct condensation of acetone and hydrazine. nih.gov

The first step involves the synthesis of acetone azine. This is typically achieved by reacting excess acetone with hydrazine hydrate, often in the presence of a strong base like potassium hydroxide (B78521) to act as a dehydrating agent and catalyst. researchgate.net The resulting acetone azine is a symmetrical molecule containing a nitrogen-nitrogen single bond flanked by two isopropylidene groups. nih.gov

In the second step, the purified acetone azine is reacted with anhydrous hydrazine. researchgate.netnih.govresearchgate.net This reaction is an equilibrium process where one of the isopropylidene groups of the azine is exchanged with the hydrogen atoms of the new hydrazine molecule, yielding two molecules of this compound. The reaction is typically performed by heating a mixture of acetone azine and anhydrous hydrazine. One established protocol involves heating the mixture at 100°C for 12 to 16 hours, which results in a high yield of this compound after distillation. researchgate.net

| Reactant 1 | Reactant 2 | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Acetone Azine | Anhydrous Hydrazine | 100°C | 12-16 hours | 77-88% | researchgate.net |

Mechanochemical Synthesis Approaches

Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a powerful and sustainable alternative for synthesizing hydrazones. These methods often occur in the solid state or with minimal solvent (liquid-assisted grinding, LAG), leading to reduced waste, shorter reaction times, and quantitative yields. nih.gov

The synthesis of various hydrazone derivatives has been achieved with excellent yields (>99%) by employing LAG techniques. researchgate.net In a typical mechanochemical process, the solid reactants (a carbonyl compound and a hydrazine/hydrazide) are milled together in a planetary ball mill or a mortar and pestle. nih.gov The mechanical energy supplied breaks down the crystal lattice and brings the reactants into close contact, initiating the condensation reaction.

Early reports demonstrated the synthesis of hydrazone derivatives in quantitative yields by milling the reactants with solid supports like silica (B1680970) gel and sodium hydroxide. nih.gov More recent studies have shown that many hydrazone formations can proceed quantitatively simply by milling stoichiometric amounts of the reactants, sometimes with a few drops of a liquid to facilitate the process. nih.gov This approach has been successfully applied to a wide range of aldehydes and heterocyclic hydrazines, proving its versatility. nih.gov

Solvent-Free and Ultrasonic Synthesis Protocols

In line with the principles of green chemistry, solvent-free and ultrasound-assisted methods have been developed to synthesize hydrazones efficiently. Solvent-free synthesis, which can be conducted by heating a mixture of reactants or through techniques like microwave irradiation, minimizes the use of volatile organic compounds. rsc.orgyoutube.com

One study describes a green protocol for synthesizing hydrazone derivatives using magnesium oxide (MgO) nanoparticles as an efficient, heterogeneous catalyst under solvent-free conditions. rsc.org Microwave irradiation is another prominent solvent-free technique that significantly accelerates the synthesis of hydrazides and hydrazones, often reducing reaction times from hours to minutes. youtube.comnih.gov

Ultrasonic irradiation offers a complementary green approach. The application of ultrasound in a chemical reaction initiates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid. nih.gov This process generates localized "hot spots" with extremely high temperatures (around 5000 K) and pressures (about 1000 atm), which dramatically accelerates the reaction rate. nih.gov Ultrasound-promoted synthesis of hydrazone derivatives has been shown to be faster and more energy-efficient than traditional heating methods, providing higher yields under milder conditions. nih.gov For example, hydrazine carboxamides have been effectively synthesized in a water-glycerol system using ultrasonic irradiation. nih.gov

Enzymatic Synthesis Pathways of Hydrazone Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in the sustainable synthesis of chemical compounds, including hydrazone derivatives. Enzymes offer high selectivity (chemo-, regio-, and enantioselectivity) and operate under mild conditions, making them attractive catalysts.

While the direct enzymatic synthesis of this compound itself is not widely documented, research into related biocatalytic transformations highlights the potential of this approach. Lipases, a class of enzymes that typically hydrolyze fats, have been shown to catalyze the synthesis of N'-alkyl benzohydrazides through a hydrazine insertion reaction, demonstrating their versatility in forming N-N bonds. nih.gov In one study, porcine pancreatic lipase (B570770) was used as a biocatalyst to achieve satisfactory yields (71-97%) of these hydrazide derivatives at room temperature. nih.gov

Furthermore, engineered enzymes are being developed specifically for hydrazone-related transformations. Researchers have successfully engineered an imine reductase (IRED) to function as a hydrazone reductase (HRED), which can selectively reduce C=N bonds in hydrazones to produce valuable chiral hydrazine products. researchgate.net This work establishes a biocatalytic platform that could be adapted for the synthesis of complex, optically active hydrazone derivatives. researchgate.net

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly influencing the design of synthetic routes for this compound and its derivatives, aiming to reduce environmental impact and improve safety. These principles are manifested in several of the advanced methodologies previously discussed.

Waste Prevention and Atom Economy : Methods like mechanochemical and solvent-free synthesis excel in waste prevention by eliminating or drastically reducing the need for solvents, which constitute the bulk of waste in many chemical processes. nih.govrsc.org These methods often proceed with high or quantitative yields, maximizing atom economy by ensuring that most of the atoms from the reactants are incorporated into the final product. nih.gov

Use of Safer Solvents and Auxiliaries : When solvents are necessary, green approaches favor benign options. For example, ultrasound-assisted synthesis has been successfully performed in environmentally friendly solvent systems like water-glycerol. nih.gov Similarly, replacing hazardous strong acids like sulfuric acid with weaker, less corrosive acids like acetic acid in aqueous media represents a greener synthetic choice.

Use of Catalysis : The development of recyclable, heterogeneous catalysts, such as the MgO nanoparticles used in solvent-free hydrazone synthesis, is a core principle of green chemistry. rsc.org Biocatalysis using enzymes offers a highly efficient and environmentally friendly catalytic option, operating under mild conditions and offering high selectivity. nih.govresearchgate.net

By integrating these principles, modern synthetic strategies provide pathways to this compound and its derivatives that are not only efficient and high-yielding but also sustainable and environmentally responsible.

Catalyst Development for Sustainable Production (e.g., MgO Nanoparticles)

The pursuit of green chemistry principles has driven the exploration of heterogeneous catalysts for hydrazone synthesis, aiming to replace traditional acid catalysts. Magnesium oxide (MgO) nanoparticles have emerged as a promising and efficient catalyst for the condensation reaction between hydrazines and carbonyl compounds, including acetone. researchgate.netresearchgate.net

Key Research Findings:

High Efficiency: MgO nanoparticles demonstrate high catalytic activity, facilitating the synthesis of hydrazones in high yields under mild conditions. researchgate.net

Solvent-Free Conditions: A significant advantage of using MgO nanoparticles is the ability to conduct the reaction under solvent-free conditions, which minimizes waste and environmental impact. researchgate.netresearchgate.net

Mechanism: The catalytic activity of MgO nanoparticles is attributed to their acid-base bifunctional sites on the catalyst surface, which promotes the condensation reaction. researchgate.net This dual functionality allows for the activation of both the hydrazine and the carbonyl compound.

Reusability: As a heterogeneous catalyst, MgO nanoparticles can be easily recovered and reused, adding to the economic and environmental benefits of this methodology.

Table 1: Effect of Catalyst on Hydrazone Synthesis

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| MgO Nanoparticles | Solvent-free, Ultrasonic | High | researchgate.net |

| Acetic Acid | Dichloromethane, -20°C | Effective | nih.gov |

Solvent Optimization for Reduced Environmental Impact

Traditional methods for hydrazone synthesis often rely on volatile and hazardous organic solvents. nih.gov Modern approaches prioritize the use of greener solvents or solvent-free conditions to align with the principles of sustainable chemistry.

Key Research Findings:

Solvent-Free Synthesis: As highlighted in the context of MgO nanoparticle catalysis, eliminating the solvent entirely is a highly effective strategy for reducing environmental impact. researchgate.netresearchgate.netfigshare.com Techniques such as grinding and twin-screw extrusion enable efficient reactions in the absence of a solvent. figshare.comnih.gov

Alternative Solvents: When a solvent is necessary, the focus has shifted towards more environmentally benign options. Water and ethanol (B145695) are often explored as greener alternatives to chlorinated solvents. orientjchem.org

High Hydrostatic Pressure (HHP): An innovative approach involves the use of high hydrostatic pressure to facilitate the reaction without the need for solvents or catalysts. This method has been shown to produce nearly quantitative yields of hydrazones. nih.gov

Table 2: Comparison of Different Solvent Conditions for Hydrazone Synthesis

| Solvent/Condition | Catalyst | Environmental Impact | Reference |

| Solvent-Free | MgO Nanoparticles | Low | researchgate.netresearchgate.net |

| Dichloromethane | Acetic Acid | High | nih.gov |

| High Hydrostatic Pressure | None | Low | nih.gov |

Synthesis of Substituted and Functionalized this compound Derivatives

The versatility of this compound as a synthetic intermediate is greatly expanded through the synthesis of its substituted and functionalized derivatives. These modifications allow for the introduction of various chemical moieties, leading to compounds with tailored properties for specific applications.

Strategies for Carbon and Nitrogen Atom Functionalization

The functionalization of the this compound scaffold can occur at both the carbon and nitrogen atoms of the hydrazone moiety (>C=N-NH-).

Carbon Atom Functionalization: The carbon atom of the isopropylidene group can be functionalized through various reactions. For instance, the reaction of acetone with substituted hydrazines leads to hydrazones with functional groups on the carbon backbone.

Nitrogen Atom Functionalization: The nitrogen atoms of the hydrazone can be readily functionalized. For example, N-alkylation can be achieved by reacting the hydrazone with alkyl halides. The synthesis of N-acylhydrazones is another common strategy, achieved by reacting hydrazides with acetone. organic-chemistry.org Furthermore, the development of N-doped porous carbon materials derived from sources like ZIF-8 has been explored for applications such as acetone adsorption, where nitrogen-containing functional groups play a crucial role. mdpi.comresearchgate.net

Synthesis of N-Tosylhydrazones from this compound

N-Tosylhydrazones are a particularly important class of hydrazone derivatives due to their stability and extensive use in organic synthesis. mdpi.com They are typically synthesized by the condensation of a carbonyl compound, such as acetone, with tosylhydrazine. wikipedia.org

Key Research Findings:

Synthetic Method: The reaction is generally straightforward, often carried out in a suitable solvent like methanol or ethanol, sometimes with acid catalysis. mdpi.comwikipedia.org

Applications in Synthesis: Acetone N-tosylhydrazone can serve as a precursor to diazo compounds, which are valuable intermediates in reactions like cyclopropanations and cross-coupling reactions. wikipedia.orgorgsyn.org The Shapiro reaction and the Bamford-Stevens reaction are classic examples of transformations involving tosylhydrazones. wikipedia.org

Metal-Free Synthesis: Recent advancements have focused on developing metal-free conditions for the synthesis and further transformation of N-tosylhydrazones, enhancing their green chemistry profile. organic-chemistry.org

Formation of Dimethyl Hydrazones for Specific Synthetic Applications

Acetone dimethyl hydrazone, where both hydrogen atoms on the terminal nitrogen are replaced by methyl groups, is a valuable synthon in organic synthesis. It is typically prepared from acetone and N,N-dimethylhydrazine. orgsyn.org

Key Research Findings:

Synthetic Utility: Acetone dimethyl hydrazone is a useful intermediate for the synthesis of various organic molecules, including pheromones. tandfonline.com

Alkylation Reactions: A key application involves the regioselective bis-alkylation of acetone dimethyl hydrazone using a strong base like butyllithium, followed by reaction with alkyl halides. This strategy allows for the construction of complex carbon skeletons. tandfonline.com

Hydrolysis: The resulting alkylated dimethyl hydrazones can be readily hydrolyzed under acidic conditions to yield the corresponding ketones, making this a versatile method for ketone synthesis. tandfonline.com

Reactivity and Mechanistic Investigations of Acetone Hydrazone

Fundamental Reaction Pathways

Condensation Reactions with Carbonyl Compounds

Acetone (B3395972) hydrazone can undergo condensation reactions with other carbonyl compounds, such as aldehydes and ketones. This reaction typically involves the nucleophilic attack of the nitrogen atom of the hydrazone on the carbonyl carbon. For instance, the reaction of acetone hydrazone with a second equivalent of acetone leads to the formation of acetone azine. wikipedia.org This type of reaction is fundamental in the synthesis of various nitrogen-containing heterocyclic compounds. The formation of hydrazones from aldehydes and ketones is a reversible process, and an excess of a trapping agent like a deuterated aldehyde or ketone can be used to drive the hydrolysis reaction to completion. nih.gov

Disproportionation to Acetone Azine and Hydrazine (B178648)

This compound is susceptible to disproportionation, a reaction where it converts back to acetone azine and hydrazine. wikipedia.org This process is notably catalyzed by the presence of moisture and can occur even during storage at room temperature. orgsyn.org Heating this compound can also induce disproportionation. google.com The equilibrium can be influenced by reaction conditions; for example, the formation of hydrazine hydrate (B1144303) can drive the equilibrium toward hydrazine and acetone azine. sciencemadness.org This reversible disproportionation highlights the compound's instability under certain conditions and is a critical consideration in its handling and use. orgsyn.org

| Reactant | Product 1 | Product 2 | Condition |

| This compound | Acetone Azine | Hydrazine | Presence of water, heat |

This table summarizes the disproportionation reaction of this compound.

Hydrolysis Mechanisms

The hydrolysis of hydrazones, including this compound, is a well-studied process, particularly due to its relevance in fields like drug delivery where pH-labile linkages are utilized. nih.govacs.org The generally accepted mechanism involves two primary steps:

Nucleophilic Addition: A water molecule adds to the carbon-nitrogen double bond of the hydrazone, forming a carbinolamine intermediate. nih.gov

Decomposition: This intermediate subsequently breaks down to yield the parent hydrazine and the corresponding ketone or aldehyde. nih.gov

This hydrolysis is catalyzed in acidic environments and is believed to proceed through several proton transfer steps. nih.govacs.org The rate-determining step in the formation of this compound from hydrazine and acetone is the hydrolysis of an imine intermediate. echemi.comwebsite-files.com

Detailed Mechanistic Elucidation of Reactions

Concerted Processes vs. Intermediates (e.g., Imine Intermediate)

The mechanism of the reaction between hydrazine and acetone to form this compound has been a subject of investigation. While some studies have proposed radical or carbocation intermediates, a more likely mechanism involves a concerted process. echemi.com In this pathway, the nitrogen and carbon atoms of the hydrazine and acetone molecules react to form an imine intermediate. echemi.comwebsite-files.com This imine then undergoes further reaction, such as hydrolysis, to yield the final products. echemi.com Theoretical studies using Density Functional Theory (DFT) have also explored the reaction channels, identifying a ready pathway from acetone to this compound that involves the formation of a (Me)₂C(OH)–NH–NH₂ intermediate. beilstein-journals.org

In the context of the Wolff-Kishner reduction, the formation of the hydrazone is the initial step. wikipedia.orgmasterorganicchemistry.com Subsequent steps involve the deprotonation of the hydrazone to form a diimide anion, which then collapses to an alkylanion before being protonated to the final alkane product. wikipedia.org

Proton Transfer Dynamics

Proton transfer is a key element in the reactions of this compound, particularly in its formation and hydrolysis. In the formation of this compound from acetone and hydrazine, theoretical calculations have shown that the process involves two likely proton-transfer routes. beilstein-journals.org The presence of hydrogen bond networks can facilitate these proton transfers. beilstein-journals.org

Tautomerism and Isomerization Studies (e.g., E/Z Isomerization)

This compound, as a simple hydrazone, is capable of undergoing two primary types of constitutional and configurational isomerism: tautomerism and E/Z isomerization. These phenomena are central to understanding its reactivity and are investigated through a combination of spectroscopic and computational methods.

Tautomerism in this compound

Tautomers are constitutional isomers that readily interconvert, most commonly through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond. For this compound, two principal tautomeric equilibria can be considered: hydrazone-enehydrazine tautomerism and hydrazone-azo tautomerism.

Hydrazone-Enehydrazine Tautomerism: This involves the migration of a proton from one of the methyl groups to the imine nitrogen, resulting in an enehydrazine tautomer (2-hydrazinylprop-1-ene). This process is analogous to the well-known keto-enol tautomerism of ketones. reddit.comnumberanalytics.com In the case of acetone, the equilibrium heavily favors the keto form, with the enol form being present in only trace amounts (e.g., 4.7 x 10⁻⁷ % in water). researchgate.net Similarly, for this compound, the hydrazone form is significantly more stable than its enehydrazine counterpart due to the greater strength of the carbon-hydrogen and carbon-nitrogen double bonds compared to the carbon-carbon double and nitrogen-hydrogen single bonds in the enehydrazine form. reddit.com

Hydrazone-Azo Tautomerism: This equilibrium involves the migration of the N-H proton to the carbon atom of the C=N bond, which would hypothetically lead to an azo compound (isopropyldiazene). However, this type of tautomerism is more significant in arylhydrazones where the azo form can be stabilized by an extended conjugated system. rsc.orgchemrxiv.org For simple aliphatic hydrazones like this compound, the hydrazone form is the overwhelmingly predominant tautomer. Theoretical studies on related systems confirm that the hydrazone form is generally more stable than the corresponding azo tautomer in the absence of significant stabilizing electronic effects. rsc.org

The table below summarizes the possible tautomers of this compound.

| Tautomer Type | Structure | Relative Stability |

| Hydrazone (Major) | (CH₃)₂C=N-NH₂ | Most Stable |

| Enehydrazine (Minor) | CH₂=C(CH₃)-NH-NH₂ | Less Stable |

| Azo (Hypothetical) | (CH₃)₂CH-N=NH | Least Stable |

*E/Z Isomerization

Due to the presence of the carbon-nitrogen double bond (C=N), this compound can exist as two geometric isomers, designated E (from the German entgegen, meaning opposite) and Z (from zusammen, meaning together). These isomers differ in the spatial arrangement of the substituents around the C=N bond. In this compound, the substituents on the imine carbon are two methyl groups, making the E and Z isomers degenerate and indistinguishable.

However, for unsymmetrical ketones, the resulting hydrazones do exhibit distinct E and Z isomers. The principles governing their interconversion are applicable to the dynamics of the this compound C=N bond. Isomerization can be induced by heat or light (photoisomerization) and is often catalyzed by acid. mdpi.comchromatographyonline.comacs.org

Three primary mechanisms have been proposed for the isomerization of the imine C=N bond: acs.orgrsc.org

Rotation: A rotation around the C-N bond, which temporarily breaks the π-bond and proceeds through a high-energy, polar transition state.

Inversion: A lateral shift or "inversion" at the nitrogen atom through a linear, less polar transition state.

Tautomerization-Rotation: A mechanism involving tautomerization to an intermediate (like an azo or enehydrazine) where the bond becomes a single bond, allowing for free rotation, followed by tautomerization back to the isomeric hydrazone. This pathway is particularly relevant for hydrazones with intramolecular hydrogen bonding. acs.org

The thermodynamic stability of E and Z isomers in substituted hydrazones is influenced by steric and electronic factors. mdpi.com Generally, the E isomer is more stable as it minimizes steric repulsion between the larger substituents on the carbon and nitrogen atoms. Computational studies on related compounds, such as acetone oxime, provide insight into the energy differences between isomers.

The following table presents data from computational studies on the energy differences between E and Z isomers for acetone oxime, a compound structurally related to this compound.

| Compound | Isomer | Relative Free Energy (kcal/mol) at 298 K | Method |

| Acetone Oxime | E | -6.4 | G3B3 Quantum Mechanics |

| Z | 0.0 | G3B3 Quantum Mechanics |

Data sourced from a study on prototypical organic molecules exhibiting E/Z conformational equilibria. nih.gov Note: For acetone oxime, the Z form is destabilized by electrostatic repulsion and steric interactions, making the E form significantly more stable. nih.gov

Investigations using Nuclear Magnetic Resonance (NMR) spectroscopy are a primary tool for studying E/Z isomerism. In unsymmetrical hydrazones, distinct signals for the protons and carbons of each isomer can be observed, and their relative integration allows for the determination of the isomer ratio. acs.orgcdnsciencepub.com For many acylhydrazones, the energy barrier to rotation around the C(O)-N amide bond is lower than that for C=N isomerization, leading to the observation of cis and trans amide conformers rather than distinct E/Z isomers of the imine bond itself. mdpi.com

Applications of Acetone Hydrazone in Complex Organic Synthesis

Role as a Building Block for Heterocyclic Compounds

Acetone (B3395972) hydrazone is a valuable building block for the construction of various heterocyclic compounds, which are important scaffolds in pharmaceutical and agrochemical industries ontosight.ai.

Synthesis of Pyrazoles and Dihydropyrazoles

Acetone hydrazone is a useful intermediate in the synthesis of pyrazoles ontosight.ai. Pyrazoles are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms, and their derivatives are extensively studied for potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities ontosight.ai. Dihydropyrazoles, which are partially saturated pyrazole (B372694) rings, can also be synthesized. For instance, certain dihydropyrazole derivatives have been investigated for their biological activities nih.govidrblab.netidrblab.net.

Formation of Isoxazoles

The compound serves as an intermediate in the synthesis of isoxazoles, another class of five-membered heterocyclic compounds containing an oxygen atom next to a nitrogen atom ontosight.aiwikipedia.org. Isoxazoles can be synthesized through various methods, including the reaction of hydroxylamine (B1172632) with 1,3-diketones or derivatives of propiolic acid wikipedia.org. The synthesis of isoxazole (B147169) hydrazones, which can undergo cyclization to form more complex structures like isoxazolo[3,4-d]pyridazinones, highlights the reactivity of the hydrazone moiety in such transformations nih.govmdpi.com.

Routes to 1,2,4-Triazoles and Thiadiazines

This compound can contribute to the formation of 1,2,4-triazoles and thiadiazines. 1,2,4-Triazoles are five-membered rings with three nitrogen atoms. Their synthesis often involves intermediates like thiosemicarbazides, which can be cyclized into substituted 3-mercapto-1,2,4-triazoles ijrpr.comscispace.com. Thiadiazines, which are six-membered rings containing sulfur and nitrogen atoms, can be formed in conjunction with triazole rings, leading to fused systems such as triazolo[3,4-b] wikipedia.orgwikipedia.orgfishersci.atthiadiazines mdpi.comacs.org.

Construction of Quinoxalinones

Quinoxalinones, which are nitrogen-containing bicyclic compounds, can be synthesized using hydrazone derivatives. Specifically, 2-quinoxalinone-3-hydrazone derivatives have been prepared through condensation reactions researchgate.netsdiarticle4.comresearchgate.net. These synthetic routes demonstrate the utility of hydrazone functionalities in building complex quinoxalinone scaffolds.

Synthesis of Other Nitrogen-Containing Heterocycles

Beyond the specific examples above, this compound is recognized as a valuable intermediate in the broader synthesis of various other nitrogen-containing heterocyclic compounds ontosight.ai. Its reactivity allows for diverse chemical transformations, enabling the formation of a wide range of cyclic structures important in organic chemistry.

Precursor to Reactive Intermediates

This compound is a key precursor for generating highly reactive intermediates, which are essential in various synthetic transformations. wikipedia.orgbeilstein-journals.org

Synthesis of Diazo Compounds (e.g., 2-Diazopropane)

This compound is frequently used in the synthesis of diazo compounds, particularly 2-diazopropane (B1615991). wikipedia.orgorgsyn.orgsmolecule.comwikipedia.org The most common method involves the oxidation of this compound using mercury(II) oxide in the presence of a base. orgsyn.orgsmolecule.com This reaction efficiently produces 2-diazopropane. smolecule.com Other oxidizing agents such as silver oxide, lead tetraacetate, or the Swern reagent can also be employed for the dehydrogenation of hydrazones to diazo compounds. wikipedia.org Recent advancements include electrochemical methods for synthesizing diazo compounds from hydrazones, offering high yields under mild and environmentally friendly conditions. beilstein-journals.orgacs.org

An example of 2-Diazopropane synthesis from this compound:

| Reactant | Quantity (approx.) | Role |

| This compound | 15 g (0.21 mole) | Starting material |

| Mercury(II) oxide | 60 g (0.27 mole) | Oxidizing agent |

| Diethyl ether | 100 ml | Solvent |

| Potassium hydroxide (B78521) | 4.5 ml (3 M soln) | Base |

| Product | Yield | Conditions |

| 2-Diazopropane | 70-90% | Reduced pressure (250-15 mm), stirring, co-distillation with ether orgsyn.org |

Note: This table represents data from a specific research finding and is presented in a static markdown format. In an interactive environment, these values could be dynamically filtered or sorted.

Formation of Azines (e.g., Acetone Azine)

This compound can undergo disproportionation to form acetone azine and hydrazine (B178648), especially in the presence of water. wikipedia.orggoogle.com Acetone azine is the simplest ketazine and can be prepared by the condensation of acetone with hydrazine. wikipedia.orgsathyabama.ac.in It can also be produced from acetone, ammonia, and hydrogen peroxide through a multi-step process where this compound is an intermediate that then condenses with another molecule of acetone to yield the azine. wikipedia.orgsid.ir Acetone azine is an important intermediate in some hydrazine manufacturing processes. wikipedia.org

Data on Acetone Azine Synthesis from this compound:

| Starting Material | Reactant | Conditions | Product | Yield | Boiling Point (°C) | Refractive Index (nD22) |

| Acetone Azine (1.0 mol) | Anhydrous Hydrazine (1.0 mol) | 100°C, 12-16 hours | This compound | 77-88% | 122-126 | 1.4607 |

| Acetone (2.50 mol) | Hydrazine Hydrate (B1144303) (1.31 mol) | Below 35°C, KOH, then distillation | Acetone Azine | 86-90% | 128-131 | 1.4538 |

Note: This table represents data from specific research findings and is presented in a static markdown format. In an interactive environment, these values could be dynamically filtered or sorted.

Reductive Transformations (e.g., Wolff–Kishner Reduction)

Hydrazones, including this compound, play a crucial role as intermediates in reductive transformations, most notably the Wolff–Kishner reduction. wikipedia.orgwikipedia.orgwikipedia.orgalfa-chemistry.comorganic-chemistry.orglibretexts.org

The Wolff–Kishner reduction is an organic reaction used to convert carbonyl functionalities (aldehydes and ketones) into methylene (B1212753) groups (alkanes). wikipedia.orgalfa-chemistry.comorganic-chemistry.orglibretexts.orgadichemistry.combyjus.com The mechanism involves the initial formation of a hydrazone by the condensation of the carbonyl compound with hydrazine. wikipedia.orgalfa-chemistry.comlibretexts.orgadichemistry.combyjus.com Subsequently, under strongly basic conditions and often elevated temperatures in a high-boiling solvent (e.g., diethylene glycol), the hydrazone undergoes deprotonation, rearrangement, and elimination of nitrogen gas, yielding the corresponding alkane. wikipedia.orgalfa-chemistry.comlibretexts.orgadichemistry.combyjus.com This reduction is particularly useful for carbonyl compounds that are stable under strongly basic conditions, making it complementary to the Clemmensen reduction, which operates under acidic conditions. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgadichemistry.com The use of pre-formed hydrazones can offer advantages such as reduced reaction time and milder conditions. byjus.com

Functional Group Interconversions and Derivatization

This compound, with its reactive hydrazone functional group (C=N-NH₂), serves as a versatile intermediate and reagent in a variety of organic transformations, enabling both functional group interconversions and derivatization strategies in complex organic synthesis. Its unique chemical structure allows for participation in reactions that lead to the formation of new carbon-carbon and carbon-heteroatom bonds, as well as the transformation of existing functional groups into different chemical entities.

Synthesis of Diazo Compounds

One significant application of this compound in functional group interconversion is its use in the preparation of diazo compounds, particularly 2-diazopropane. This transformation involves the oxidation of this compound. The reaction typically proceeds by treating this compound with an oxidizing agent, such as mercury(II) oxide, in the presence of a basic catalyst. For instance, the oxidation of this compound with yellow mercury(II) oxide in diethyl ether, catalyzed by potassium hydroxide in ethanol (B145695), efficiently yields 2-diazopropane orgsyn.orgresearchgate.netrsc.org. This method provides a rapid and effective route to 2-diazopropane, a valuable reagent in organic synthesis for various reactions, including 1,3-dipolar additions orgsyn.org.

The yield of 2-diazopropane from this compound using this method is notably high, ranging from 70% to 90% orgsyn.org. The process is relatively fast, typically completing within approximately 30 minutes, and is adaptable for producing larger quantities orgsyn.org.

Table 1: Synthesis of 2-Diazopropane from this compound

| Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| This compound | Yellow Mercury(II) Oxide, Diethyl Ether, KOH (in EtOH) | 2-Diazopropane | 70–90 | orgsyn.org |

Formation of Heterocyclic Rings

This compound acts as a crucial intermediate in the synthesis of various heterocyclic compounds, which are important scaffolds in pharmaceutical and agrochemical industries ontosight.ai. Specifically, it is recognized as a useful precursor for the formation of pyrazoles and isoxazoles ontosight.ai. The inherent reactivity of the hydrazone moiety facilitates cyclization reactions, leading to these nitrogen-containing heterocycles.

Beyond these, hydrazones, including those structurally related to this compound, can undergo oxidative cyclization to form orgsyn.orgontosight.aiCurrent time information in Bangalore, IN.triazolo[1,5-a]pyridinium salts rsc.orgacs.orgbeilstein-journals.orgresearchgate.net. This transformation typically involves the use of oxidants, with copper(II) salts in acetonitrile (B52724) being identified as effective reagents for such cyclizations acs.org. This represents a significant functional group interconversion where an acyclic hydrazone is converted into a fused heterocyclic system.

Role in Reductive Transformations

Hydrazones play a pivotal role as intermediates in the classical Wolff-Kishner reduction, a well-known functional group interconversion in organic chemistry nih.govgoogle.comrsc.org. This reaction provides a method for the deoxygenation of aldehydes and ketones, converting their carbonyl (C=O) functional groups into methylene (CH₂) or methyl (CH₃) groups nih.govrsc.org. In this process, a carbonyl compound reacts with hydrazine to form a hydrazone intermediate, which is subsequently heated under basic conditions to eliminate nitrogen gas and yield the corresponding alkane rsc.org. While this compound itself is not typically the substrate for reducing other carbonyls, it exemplifies the class of hydrazone compounds that are central to this fundamental reductive transformation.

Analytical Derivatization

In analytical chemistry, the hydrazone functional group is extensively utilized for the derivatization of various compounds, particularly for detection and quantification purposes. While this compound is a specific chemical compound, the ketone acetone is frequently employed as a derivatizing agent for the detection of trace amounts of hydrazine orgsyn.orgresearchgate.netacs.orgijtsrd.com. The reaction between acetone and hydrazine leads to the formation of acetone azine (bis(propan-2-ylidene)hydrazine), a stable hydrazone derivative orgsyn.orgacs.org. This derivatization is advantageous due to the rapid reaction rate, the low cost of acetone, and the favorable chromatographic separation properties of the resulting azine, making it an ideal method for determining residual hydrazine in complex matrices, such as pharmaceutical samples ijtsrd.com. This highlights the broader utility of the hydrazone moiety in converting analytes into more readily detectable forms.

Acetone Hydrazone in Catalysis and Coordination Chemistry

Hydrazone Derivatives as Ligands for Transition Metal Complexes

Hydrazones, including those derived from acetone (B3395972), are a significant class of ligands in coordination chemistry. echemi.com Their ability to coordinate with metal ions through nitrogen and, in the case of more complex derivatives, oxygen or other donor atoms, allows for the formation of stable and structurally diverse metal complexes. acs.orgchemistryjournal.net These complexes are of great interest due to their potential applications in various catalytic processes.

Synthesis and Characterization of Metal-Hydrazone Complexes

The synthesis of metal-hydrazone complexes typically involves the reaction of a suitable metal salt with the hydrazone ligand in an appropriate solvent. chemistryjournal.net The hydrazone ligand itself is commonly synthesized via a condensation reaction between a hydrazine (B178648) derivative and a carbonyl compound, such as acetone. The resulting metal complexes can be characterized by a range of spectroscopic and analytical techniques to determine their structure and properties.

Common characterization methods include:

Infrared (IR) Spectroscopy: This technique is used to identify the coordination of the hydrazone ligand to the metal center by observing shifts in the characteristic vibrational frequencies of the C=N and N-N bonds. jptcp.com

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra provide information about the geometry of the metal complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligand and its complexes in solution. edu.krd

Elemental Analysis: This method confirms the empirical formula of the synthesized complexes.

Magnetic Susceptibility Measurements: These measurements help in determining the oxidation state and spin state of the central metal ion. acs.org

The coordination of the hydrazone ligand can occur in a neutral or deprotonated form, and they can act as bidentate, tridentate, or even tetradentate ligands depending on the structure of the hydrazone. jocpr.com

| Metal Complex | Synthesis Method | Key Characterization Data | Coordination Mode |

|---|---|---|---|

| [Cu(apash)Cl] (apash = acetone p-amino acetophenone (B1666503) salicyloyl hydrazone) | Reaction of CuCl₂ with the hydrazone ligand | Square planar geometry suggested by electronic spectra. nih.gov | Tridentate |

| [Co(apash)Cl] | Reaction of CoCl₂ with the hydrazone ligand | Tetragonal crystal lattice confirmed by X-ray diffraction. nih.gov | Tridentate |

| [Ni(L)₂] (L = a bidentate hydrazone ligand) | Condensation reaction of the ligand with Ni(II) salt | IR spectra show coordination through azomethine nitrogen and carbonyl oxygen. edu.krd | Bidentate |

| [Pd(H₂L)Cl₂] (H₂L = polydentate Schiff base ligand) | Reaction of Pd(II) salt with the hydrazone ligand | UV-Vis spectrum indicates a square planar geometry. | Polydentate |

Applications in Metal-Catalyzed Organic Transformations

Metal complexes containing hydrazone ligands have shown significant promise as catalysts in a variety of organic transformations. The electronic and steric properties of the hydrazone ligand can be fine-tuned by modifying the substituents on the acetone and hydrazine moieties, which in turn influences the catalytic activity of the metal center.

One important application is in cross-coupling reactions . For instance, palladium-catalyzed cross-coupling of tosylhydrazones with aryl halides provides a route to substituted olefins. organic-chemistry.org This method is notable for not requiring external ligands in some cases, which simplifies the reaction setup. organic-chemistry.org Hydrazones can serve as surrogates for organometallic reagents, reacting with various electrophiles in the presence of a transition metal catalyst.

| Catalytic Transformation | Metal Catalyst | Hydrazone Derivative | Key Findings |

|---|---|---|---|

| Cross-coupling of aryl halides | Palladium | Tosylhydrazones | Efficient synthesis of substituted olefins without external ligands. organic-chemistry.org |

| Fischer Indolization | Palladium | N-aryl benzophenone (B1666685) hydrazones | Catalytic coupling to prepare hydrazone precursors for indolization. organic-chemistry.org |

| Allylic Amination | Iridium | Various hydrazones | Highly chemo- and regioselective N-allylation. organic-chemistry.org |

| Carbene-based cross-coupling | Transition metals | N-tosylhydrazones | Expands the synthetic utility of ketones and aldehydes. acs.org |

Role in Organocatalysis

Beyond their role as ligands in metal complexes, hydrazones derived from acetone can also participate directly in organocatalytic reactions. The "hydrazone activation" strategy is a key concept in this area, where the hydrazone moiety enhances the nucleophilicity of the molecule. nih.gov N,N-dialkylhydrazones of aldehydes are considered isoelectronic with enamines and are thus referred to as aza-enamines. nih.gov

This enhanced nucleophilicity allows hydrazones to participate in reactions such as aldol (B89426) and Michael additions . For example, proline-based organocatalysts have been successfully employed in the enantioselective aldol reaction of acetone with various aromatic aldehydes. nih.gov In these reactions, the hydrazone intermediate plays a crucial role in the catalytic cycle.

Furthermore, hydrazone activation has been utilized in cascade reactions to construct complex molecular scaffolds. A pyrrole-derived hydrazone bearing a Michael acceptor has been designed to participate in an aminocatalytic cascade, leading to the synthesis of tetrahydroindolizines. acs.org This reaction proceeds through a Friedel-Crafts alkylation followed by an intramolecular Michael reaction. acs.org

| Organocatalytic Reaction | Catalyst | Hydrazone Substrate | Key Outcome |

|---|---|---|---|

| Asymmetric Aldol Reaction | (S)-proline derivatives | Acetone (forms hydrazone in situ) | Moderate to good enantioselectivities (up to 61% ee). nih.gov |

| Cascade Reaction (Friedel-Crafts/Michael) | (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether | Pyrrole-derived hydrazone | Synthesis of highly functionalized tetrahydroindolizines with excellent stereoselectivity. acs.org |

| Direct Asymmetric Aldol Reaction | Proline | Acetone with α-unsubstituted aldehydes | Good yields and high enantioselectivities (up to 95% ee). acs.org |

| Competitive Aldol vs. Michael Addition | Rotaxane-based prolinamide | Acetone | Demonstrates catalyst control over reaction pathway selectivity. researchgate.net |

Hydrazone-Based Dynamic Covalent Chemistry

The reversible formation of the hydrazone bond is a cornerstone of dynamic covalent chemistry (DCC) . nih.govnih.gov This field utilizes reversible reactions to create libraries of compounds that can adapt their composition in response to external stimuli. The equilibrium between the hydrazide, the carbonyl compound (like acetone), and the resulting hydrazone can be controlled by factors such as pH and the presence of catalysts. researchgate.net

Hydrazones formed from hydrazines with electron-withdrawing groups tend to form and hydrolyze rapidly at neutral pH, making them ideal for dynamic systems. rsc.org The reversibility of acylhydrazone formation, in particular, has been exploited to create "dynamers," which are polymers linked by reversible covalent bonds. nih.gov These materials can exchange their monomer units, leading to constitutional dynamic diversity. nih.gov

Aniline (B41778) has been shown to be an effective nucleophilic catalyst for acylhydrazone equilibration, allowing for the rapid formation of dynamic combinatorial libraries at biologically relevant pH. nih.gov This has significant implications for the discovery of protein ligands, where the protein itself can template the formation of its best binder from the dynamic library. nih.gov The reversible nature of hydrazone formation has also been utilized for the controlled release of volatile compounds like aldehydes and ketones. nih.gov

| Dynamic System | Key Feature | Controlling Factor | Application |

|---|---|---|---|

| Polyacylhydrazones ("Dynamers") | Reversible polymer backbone | Acid catalysis, heat | Adaptive materials, monomer exchange. nih.gov |

| Dynamic Combinatorial Libraries | Rapid equilibration of library members | pH, aniline catalysis | Protein-directed ligand synthesis. nih.gov |

| Controlled Release Systems | Reversible formation of "profragrances" | Hydrolysis | Delivery of volatile aldehydes and ketones. nih.gov |

| Multiresponsive Nanowires | Dynamic exchange via transimination | pH, acid catalysis | Smart nanomaterials. skku.edu |

| Responsive Molecular Junctions | Reversible breaking and forming of acylhydrazone linkages | Acid/base stimuli, light, heat | Molecular electronics. researchgate.net |

Theoretical and Computational Studies on Acetone Hydrazone

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. It is used to determine the electronic structure of many-electron systems by mapping the complex many-body problem onto a simpler system of non-interacting electrons in an effective potential.

DFT calculations are widely used to predict the three-dimensional arrangement of atoms in a molecule. chemsociety.org.ng By optimizing the geometry of acetone (B3395972) hydrazone, researchers can obtain precise information about bond lengths, bond angles, and dihedral angles. chemsociety.org.ngnih.gov These calculations are typically performed for an isolated molecule in the gas phase. nih.gov

Computational studies on hydrazone derivatives often involve optimizing the molecular structure to find the most stable conformation. chemsociety.org.ng For instance, in a study of various hydrazones, the most stable conformers were first identified using molecular mechanics before proceeding with DFT calculations. chemsociety.org.ng The results of these calculations, such as bond lengths and angles, can then be compared with experimental data, often obtained from X-ray diffraction, to validate the computational model. nih.gov It's important to note that discrepancies can arise between calculated and experimental values because DFT calculations often model a single molecule in the gas phase, whereas experimental data may be from the solid state where intermolecular forces are at play. nih.gov

Table 1: Selected Optimized Geometric Parameters for a Hydrazone Derivative (as a representative example)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=N | 1.288 | |

| N-N | 1.378 | |

| C-C | 1.505 | |

| C-N-N: 117.5 | ||

| C=N-N: 120.4 |

Note: This table is illustrative and based on general findings for hydrazones. Specific values for acetone hydrazone would require a dedicated DFT calculation.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT is a powerful tool for analyzing these properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular orbital (LUMO). nepjol.infophyschemres.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. physchemres.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical indicator of a molecule's chemical stability and reactivity. nepjol.infoacs.org A large energy gap suggests high stability and low reactivity, while a small gap indicates a more reactive and polarizable molecule. acs.orgnih.gov For some hydrazone derivatives, these energy gaps have been calculated to be in the range of 4.94 eV to 7.278 eV. nepjol.infoacs.org The negative energy of the LUMO in some cases signifies the molecule's capacity to accept electrons, contributing to its reactivity. nepjol.info

Table 2: Calculated Electronic Properties for a Hydrazone Derivative

| Property | Value (eV) |

| HOMO Energy | -6.44 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Energy Gap | 4.94 |

Source: Data from a study on a related compound. nepjol.info

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. mdpi.comresearchgate.neticm.edu.pl It examines the interactions between filled (donor) and empty (acceptor) orbitals, which can be quantified by the second-order perturbation energy, E(2). acs.orgmdpi.com Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. mdpi.com

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide a quantitative measure of a molecule's reactivity. acs.org These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Higher hardness values correlate with greater stability and lower reactivity. acs.orgacs.org

Chemical Softness (σ): The reciprocal of hardness, indicating the molecule's polarizability. nepjol.info

Electronegativity (χ): The ability of a molecule to attract electrons. acs.org

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. Negative values indicate stability. nepjol.infomdpi.com

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. nepjol.infoacs.org

These parameters are crucial for predicting how a molecule will behave in a chemical reaction. acs.org For instance, a high electrophilicity index suggests that the molecule is a strong electrophile. nepjol.infomdpi.com

Table 3: Global Reactivity Descriptors for a Hydrazone Derivative

| Descriptor | Value (eV) |

| Hardness (η) | 2.47 |

| Softness (σ) | 0.41 eV⁻¹ |

| Electronegativity (χ) | 3.97 |

| Chemical Potential (μ) | -3.97 |

| Electrophilicity Index (ω) | 3.19 |

Source: Data from a study on a related compound. nepjol.info

Mechanistic Pathway Modeling and Transition State Analysis

Computational chemistry is also employed to model the pathways of chemical reactions and analyze the high-energy transition states that connect reactants and products. nih.govnumberanalytics.com Understanding the transition state is key to understanding the reaction mechanism and its rate. numberanalytics.com For reactions involving hydrazones, such as their formation, DFT calculations can be used to model the reaction pathway. nih.gov

The formation of hydrazones from aldehydes or ketones and hydrazines typically proceeds through a tetrahedral intermediate. nih.gov The rate-determining step is often the acid-catalyzed dehydration of this intermediate. nih.gov Computational methods can be used to locate the transition state structure for this step and calculate its energy, which corresponds to the activation energy of the reaction. numberanalytics.comschrodinger.com This information provides valuable insights into the factors that influence the reaction rate. nih.gov

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR) for Research

DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. chemsociety.org.ngacs.org

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. chemsociety.org.ng These calculated frequencies correspond to the stretching and bending of chemical bonds and can be compared with experimental IR spectra to aid in the assignment of observed absorption bands. chemsociety.org.ngnih.gov For example, characteristic vibrational frequencies for C=N, N-H, and C-H bonds in hydrazones can be calculated and compared with experimental values. chemsociety.org.ngnepjol.info

UV-Visible (UV-Vis) Spectroscopy: TD-DFT calculations are used to predict the electronic absorption spectra of molecules. researchgate.netresearchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which often involve the promotion of an electron from the HOMO to the LUMO or other molecular orbitals. physchemres.orggrafiati.com The predicted UV-Vis spectra can be compared with experimental data to confirm the structure and electronic properties of the synthesized compound. acs.orgresearchgate.net

Table 4: Predicted vs. Experimental Spectroscopic Data for a Hydrazone Derivative

| Spectroscopic Data | Calculated (cm⁻¹) | Experimental (cm⁻¹) |

| ν(C=N) | 1706 | 1620.8 |

| ν(N-N) | 1147 | 1102.4 |

| ν(N-H) | 3492 | 3456.0 |

Source: Data from a study on a related hydrazone. chemsociety.org.ng

Studies on Non-Linear Optical (NLO) Properties

Theoretical and computational studies, primarily leveraging Density Functional Theory (DFT), have been instrumental in elucidating the non-linear optical (NLO) properties of this compound and its derivatives. These investigations focus on understanding how the molecular structure gives rise to desirable NLO characteristics, which are crucial for applications in optoelectronics and photonic technologies.

Computational methods allow for the calculation of key NLO parameters, including the electric dipole moment (μ), linear polarizability (α), and, most significantly, the first-order hyperpolarizability (β). These parameters provide insight into a molecule's potential for applications such as optical limiting and optical switching. researchgate.net

Research has shown that hydrazone derivatives can exhibit superior NLO properties compared to standard reference compounds. acs.org The introduction of various functional groups and the extension of π-conjugated systems are common strategies to enhance these properties. For instance, studies on halo-functionalized hydrazones have demonstrated their potential for optoelectronic applications. acs.org The presence of hyperconjugative interactions within these molecules is a key factor contributing to their stability and NLO response. acs.org

Detailed Research Findings:

Computational analyses are typically performed using software packages like Gaussian, employing specific DFT functionals and basis sets such as B3LYP/6-311G(d,p) or CAM-B3LYP/6-311G(d,p). acs.orgresearcher.life These calculations provide a detailed understanding of the electronic structure, including frontier molecular orbitals (HOMO and LUMO), which are crucial for determining charge transfer characteristics and, consequently, the NLO response. acs.orgacs.org

The calculated values for dipole moment, polarizability, and hyperpolarizability are often compared to those of well-known NLO materials, like urea (B33335) or para-nitroaniline, to gauge their relative effectiveness. acs.org For many hydrazone derivatives, the first hyperpolarizability (β) values have been found to be significantly higher than that of urea, indicating a strong NLO response.

For example, a study on salicylaldehyde-based thiosemicarbazones, which share the hydrazone moiety, reported that the first hyperpolarizability (βtot) of one derivative was significantly larger than that of the standard para-nitroaniline molecule. acs.org Another investigation into hydrazone-substituted push-pull type NLOphores reported μβ values ranging from 520 × 10⁻⁴⁸ esu to 5300 × 10⁻⁴⁸ esu, demonstrating a strong NLO response. acs.org

The solvent environment can also influence the NLO properties of these compounds. fudutsinma.edu.ng Theoretical studies often consider the effects of different solvents on the electronic structure and NLO parameters. fudutsinma.edu.ngub.edu

Below are tables summarizing representative theoretical data for hydrazone derivatives from various computational studies.

Table 1: Calculated NLO Properties of Selected Hydrazone Derivatives

| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) | Computational Method |

| CPFH | 7.35 | - | 1.16 x 10⁻²⁹ | CAM-B3LYP/6-311G(d,p) |

| CCPH | 7.64 | - | 1.25 x 10⁻²⁹ | CAM-B3LYP/6-311G(d,p) |

| BCPH | 7.71 | - | 1.28 x 10⁻²⁹ | CAM-B3LYP/6-311G(d,p) |

| CHCT3 | - | - | 557.085 a.u. | M06/6-31G(d,p) |

Data sourced from multiple computational studies. acs.orgacs.org Note that "a.u." stands for atomic units.

Table 2: Frontier Molecular Orbital Energies and Energy Gaps of Selected Hydrazone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

| CPFH | -8.541 | -1.263 | 7.278 | CAM-B3LYP/6-311G(d,p) |

| CCPH | -8.521 | -1.280 | 7.241 | CAM-B3LYP/6-311G(d,p) |

| BCPH | -8.512 | -1.283 | 7.229 | CAM-B3LYP/6-311G(d,p) |

| FHCT2 | - | - | 4.505 | M06/6-31G(d,p) |

| CHCT3 | - | - | 4.386 | M06/6-31G(d,p) |

Data sourced from multiple computational studies. acs.orgacs.org

These theoretical investigations consistently highlight the potential of this compound and its derivatives as promising candidates for NLO materials. The ability to tune their electronic and optical properties through synthetic modifications makes them a subject of ongoing research interest in materials science.

Advanced Analytical Techniques in Acetone Hydrazone Research

Spectroscopic Characterization in Mechanistic and Derivatization Studies

Spectroscopic methods play a pivotal role in the research of acetone (B3395972) hydrazone and its derivatives, offering detailed information about their molecular structure, functional groups, and electronic configurations. These techniques are indispensable for confirming the successful synthesis of new compounds, identifying reaction intermediates, and studying the effects of structural modifications.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation of Derivatives and Reaction Intermediates

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, is a fundamental tool for the unequivocal structural elucidation of acetone hydrazone derivatives and the identification of reaction intermediates. Researchers routinely employ ¹H NMR to confirm the presence and environment of protons, with characteristic signals often observed for the methyl groups and the azomethine proton (–N=CH–) of hydrazone derivatives. For instance, the ¹H NMR spectrum of acetone isonicotinoylhydrazone (AINH) exhibits signals at δ 10.54 and 1.82 ppm corresponding to the –N–H– and –CH₃ moieties, respectively ias.ac.in. Similarly, the chemical shifts of the azomethine group hydrogens in nitrophenyl hydrazone derivatives are indicative of the electronic communication between aromatic rings, with ortho-substitution causing the highest deshielding effect nih.gov.

¹³C NMR spectroscopy provides crucial information about the carbon skeleton and the hybridization states of carbon atoms. The carbonyl group in AINH, for example, shows a signal at 161.93 ppm in the ¹³C NMR spectrum ias.ac.in. Both ¹H and ¹³C NMR are often used to rule out the existence of multiple isomeric forms under experimental conditions, confirming the predominant conformation ias.ac.in. Studies on novel hydrazone derivatives often report ¹H and ¹³C NMR data to confirm the formation of target compounds, with characteristic peaks for azomethine linkages mdpi.comwisdomlib.orgderpharmachemica.commdpi.commdpi.comacs.org.

While less common, ¹⁵N NMR spectroscopy can offer direct insights into the nitrogen environments within the hydrazone moiety. For instance, studies on 1-isopropylidene-2-methylhydrazine, 1-isopropylidene-2-hydroxyethylhydrazine, and 1-isopropylidene-2-formylhydrazine have utilized multinuclear NMR, including ¹⁵N, for comprehensive characterization researchgate.net. NMR spectroscopy is also vital for monitoring reaction progress and identifying intermediates, such as in the interconversion of configurational isomers of hydrazone derivatives or the characterization of cyclic intermediates in synthesis redalyc.orgrsc.orgacs.org.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis in Research

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is essential for identifying characteristic functional groups and performing conformational analysis in this compound research. IR spectroscopy is widely used to detect the presence of key bonds such as the C=N (azomethine) stretch, N-H stretch, and C=O (carbonyl) stretch. For example, the IR spectrum of AINH shows a band at 1660 cm⁻¹ ias.ac.in. Studies characterizing novel hydrazone derivatives consistently report FT-IR data, with peaks indicating the presence of the azomethine linkage and other functional groups mdpi.comwisdomlib.orgderpharmachemica.commdpi.commdpi.comacs.orgjocpr.commdpi.combohrium.com.

Raman spectroscopy complements IR by providing information on molecular vibrations that may be weak or absent in IR spectra, particularly symmetric stretches. Both IR and Raman are utilized for conformational analysis, with changes in vibrational frequencies providing insights into molecular geometry and intermolecular interactions researchgate.netconicet.gov.arysu.am. Recent research has explored alkyne-functionalized hydrazone photoswitches for Raman scattering spectroscopy, demonstrating significant shifts in alkyne vibrational bands upon photoisomerization, which can be leveraged for bioimaging applications rsc.org. The combined application of IR and Raman, often alongside theoretical calculations, allows for a detailed understanding of the vibrational modes and their correlation with specific molecular structures acs.orgconicet.gov.arysu.am.

Mass Spectrometry (GC-MS, MALDI-TOF-MS, EI-MS) for Molecular Weight and Fragmentation Pattern Analysis of Novel Derivatives

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight, elemental composition, and fragmentation patterns of this compound and its novel derivatives. It provides critical evidence for the identity and purity of synthesized compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is particularly useful for the analysis of volatile or semi-volatile hydrazone derivatives. GC-MS separates components of a mixture before they enter the mass spectrometer, allowing for the characterization of individual compounds. It has been used for the characterization of various 1-isopropylidene-2-substituted hydrazines, confirming their successful synthesis and purity researchgate.net. GC-MS is also employed in the structural determination of fatty acid hydrazides converted to this compound derivatives, providing fragmentation data from electron impact mass spectrometry researchgate.netresearchgate.net. Furthermore, GC-MS/MS methods have been developed for the analysis of acetone as a hydrazone derivative in water samples, highlighting its utility in quantitative analysis and environmental monitoring longdom.orgnih.gov.